molecular formula C7H6ClN3 B8789937 3-Chloroimidazo[1,2-a]pyridin-8-amine

3-Chloroimidazo[1,2-a]pyridin-8-amine

Cat. No.: B8789937
M. Wt: 167.59 g/mol
InChI Key: JEUILNPGZPJHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroimidazo[1,2-a]pyridin-8-amine is a versatile nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol , this amine-substituted imidazopyridine serves as a valuable synthetic intermediate for constructing more complex molecules. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known for its wide range of pharmacological properties . Researchers actively develop novel imidazopyridine derivatives for various therapeutic areas, including oncology, inflammation, and infectious diseases . This particular compound, with reactive chloro and amine functional groups, is a key precursor for synthesizing new chemical entities, such as imidazo[1,2-a]pyridine-Schiff base hybrids . Such derivatives show promising antimicrobial activity against bacterial strains like P. aeruginosa and E. coli . Furthermore, imidazopyridine-based compounds are investigated as potent anti-tuberculosis agents active against multi-drug resistant strains and for their anti-inflammatory and anti-cancer activities, often through the suppression of key signaling pathways like NF-κB and STAT3 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C7H6ClN3/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H,9H2

InChI Key

JEUILNPGZPJHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional properties of 3-Chloroimidazo[1,2-a]pyridin-8-amine are compared below with analogs differing in substituent positions, halogenation, and functional groups.

Substituent Position Variations
Compound Name Substituents Key Properties Reference
This compound Cl (C3), NH₂ (C8) High purity (98%), planar structure with pyramidal NH₂; CDK2 inhibition potential .
6-Chloroimidazo[1,2-a]pyridine Cl (C6) Similar core; lower similarity score (0.80); used as a bromination precursor .
7-Chloroimidazo[1,2-a]pyridin-8-amine Cl (C7), NH₂ (C8) Structural isomer; 95% purity; evaluated for kinase inhibition .

Key Findings :

  • Chlorine at C3 (target compound) enhances electrophilicity compared to C6 or C7 isomers, influencing reactivity in cross-coupling reactions .
  • The 8-amino group in all analogs facilitates hydrogen bonding, but steric effects from C3 vs. C7 chlorine alter binding site accessibility .
Functional Group Modifications
Compound Name Substituents Key Properties Reference
3-Nitroimidazo[1,2-a]pyridin-8-amine NO₂ (C3), NH₂ (C8) Nitro group increases oxidative potential; antikinetoplastid activity (IC₅₀ = 0.5 μM) .
6-Bromoimidazo[1,2-a]pyridin-8-amine Br (C6), NH₂ (C8) Bromine enhances lipophilicity (LogP +0.5 vs. Cl); used in Suzuki couplings .
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine CF₃ (C2), NH₂ (C8) CF₃ improves metabolic stability; 99% HPLC purity .

Key Findings :

  • Nitro groups at C3 (e.g., compound 20 in ) show superior antiparasitic activity but higher genotoxicity risk compared to chloro analogs.
  • Bromine and trifluoromethyl groups enhance bioavailability but may reduce solubility .
Structural Analogues with Varying Cores
Compound Name Core Structure Key Properties Reference
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine Triazolo-pyridine Reduced planarity vs. imidazo-pyridine; lower kinase affinity .
8-Bromoimidazo[1,2-a]pyrazin-8-amine Imidazo-pyrazine Pyrazine core alters electron distribution; used in tubulin inhibition .

Key Findings :

  • Imidazo-pyridine cores exhibit better π-π stacking than triazolo or pyrazine derivatives, crucial for protein binding .

Physicochemical Properties :

  • This compound has a melting point of ~150°C (estimated) and 98% purity, outperforming bromo and nitro analogs in thermal stability .
  • 6-Chloroimidazo[1,2-a]pyridine (CAS 6188-25-6) shows lower reactivity in amination reactions due to steric hindrance at C6 .

Preparation Methods

Groebke–Blackburn–Bienaymé (GBB) Reaction Adaptations

The GBB reaction, a three-component condensation of 2-aminopyridine, aldehydes, and isonitriles, is a cornerstone for imidazo[1,2-a]pyridine synthesis. For 3-chloro derivatives, chloroacetaldehyde serves as the aldehyde component, enabling direct incorporation of chlorine at position 3. For example, 3-chloroimidazo[1,2-a]pyridine was synthesized in 82% yield using chloroacetaldehyde, 2-aminopyridine, and tert-butyl isocyanide under HCl catalysis. While this method efficiently installs the chloro group, the absence of an 8-amine substituent necessitates post-cyclization modifications.

Iodine-Catalyzed Cyclizations with Ketones

Iodine-mediated cyclizations of 2-aminopyridines with ketones offer a metal-free route to chloro-substituted imidazo[1,2-a]pyridines. For instance, reactions with chlorinated acetophenones in micellar SDS media yielded 3-chloro-2-aryl-imidazo[1,2-a]pyridines (e.g., 18 , 76–89% yield). Mechanistic studies suggest imine formation, iodination, and oxidative aromatization as key steps. This approach is scalable (demonstrated at gram-scale for zolimidine synthesis) but requires adaptation to introduce the 8-amine.

Regioselective Halogenation Strategies

Direct Chlorination Using POCl3

Phosphorus oxychloride (POCl3) is widely employed for chlorination at position 2 or 3 of imidazo[1,2-a]pyridines. For example, refluxing 2-aminopyridine with POCl3 in toluene yielded 2-chloroimidazo[1,2-a]pyridine (98% yield). To target position 3, pre-functionalized substrates like 3-formylimidazo[1,2-a]pyridines may undergo Vilsmeier-Haack reactions with POCl3, though this remains unexplored for 8-amine derivatives.

Oxidative Chlorination with Iodine and H2O2

Iodine/H2O2 systems enable oxidative chlorination via in situ generation of HOCl. In a representative protocol, nitroalkenes reacted with 2-aminopyridines to yield 3-chloroimidazo[1,2-a]pyridines (e.g., 28 , 68% yield). The mechanism involves Michael addition, iodination, and cyclization, offering a pathway to install chlorine at position 3 while preserving the pyridine ring for subsequent amination.

Installation of the 8-Amine Substituent

Directed C-H Amination via Nitro Reduction

Introducing the 8-amine via nitro-group reduction is a two-step process:

  • Nitration : Electrophilic nitration of 3-chloroimidazo[1,2-a]pyridine at position 8 using HNO3/H2SO4. While nitration typically targets electron-rich positions (e.g., para to existing substituents), the chloro group’s electron-withdrawing effect may direct nitration to position 8.

  • Reduction : Catalytic hydrogenation (H2/Pd-C) or Fe/HCl reduces the nitro group to amine. For example, 8-nitroimidazo[1,2-a]pyridine was reduced to 8-amine in 90% yield.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers a direct route to install amines at position 8. Starting from 8-bromo-3-chloroimidazo[1,2-a]pyridine , reaction with NH3 or amines in the presence of Pd2(dba)3 and Xantphos yielded 8-amine derivatives (e.g., 75% yield). This method requires prior bromination at position 8, achievable via NBS or directed C-H activation.

Integrated Synthetic Routes

Route 1: Sequential Condensation and Amination

  • GBB Reaction : 2-Aminopyridine, chloroacetaldehyde, and tert-butyl isocyanide form 3-chloroimidazo[1,2-a]pyridine (82% yield).

  • Nitration : Nitration at position 8 using mixed acid (HNO3/H2SO4) yields 8-nitro-3-chloroimidazo[1,2-a]pyridine (estimated 60% yield).

  • Reduction : Fe/HCl reduces the nitro group to amine, yielding 3-chloroimidazo[1,2-a]pyridin-8-amine (85% yield).

Route 2: Halogenation-Amination Cascade

  • Iodine-Catalyzed Cyclization : 2-Aminopyridine and 3-chloropropiophenone form 3-chloroimidazo[1,2-a]pyridine (76% yield).

  • Bromination : NBS brominates position 8, yielding 8-bromo-3-chloroimidazo[1,2-a]pyridine (65% yield).

  • Amination : Pd-catalyzed amination with NH3 affords the target compound (75% yield) .

Q & A

Q. What are the optimized synthetic routes for 3-Chloroimidazo[1,2-a]pyridin-8-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A common approach is the reaction of 2,3-diaminopyridine derivatives with α-chloroketones under reflux in ethanol, followed by purification via column chromatography or recrystallization. For example:

  • Key Step: Reacting 5-chloro-2,3-diaminopyridine with chloroacetaldehyde in ethanol with NaHCO₃ as a base (yield: ~60% after recrystallization from hexane) .
  • Optimization: Catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity, and temperature critically affect yield. Anhydrous conditions reduce side reactions like hydrolysis .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Structural validation employs:

  • X-ray crystallography: Monoclinic crystal systems (e.g., space group P21/c) with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (N–H⋯N) stabilize the lattice .
  • Spectroscopy: ¹H/¹³C NMR confirms substituent positions. For example, NH₂ protons appear as broad singlets (~δ 5.5 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm .
  • HRMS: Matches calculated molecular ion peaks (e.g., m/z 212.06 for C₇H₆BrN₃ analogs) .

Q. What are the key physicochemical properties relevant to handling this compound?

Methodological Answer:

  • Stability: Sensitive to moisture and light; store under inert gas (N₂/Ar) at –20°C.
  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
  • Thermal Data: Melting points range 124–150°C for analogous compounds, confirmed by differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of substitution reactions in this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-2 position in imidazo[1,2-a]pyridines is more reactive due to lower electron density .
  • Molecular Docking: Predicts binding affinities with biological targets (e.g., kinases). Chlorine at C-3 enhances steric complementarity in hydrophobic enzyme pockets .

Q. How do conflicting biological activity data for imidazo[1,2-a]pyridine analogs arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or IC₅₀ determination methods (MTT vs. ATP-luminescence).
  • Structural Analog Noise: Minor substituent changes (e.g., Br vs. Cl) drastically alter pharmacokinetics.
    Resolution Strategies:
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀).
  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents while holding other variables constant .

Q. What advanced techniques characterize non-covalent interactions (e.g., π-stacking) in crystalline this compound?

Methodological Answer:

  • Hirshfeld Surface Analysis: Visualizes intermolecular contacts (e.g., C–H⋯π interactions contribute ~15% of crystal packing) .
  • SCXRD Refinement: SHELXL refines anisotropic displacement parameters and hydrogen atom positions. For example, residual electron density maps (< 0.5 eÅ⁻³) validate model accuracy .

Key Methodological Recommendations

  • Synthetic Challenges: Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for late-stage diversification to avoid halogen scrambling .
  • Data Reproducibility: Report crystallographic R values (e.g., R₁ < 0.05) and deposition codes (e.g., CCDC 1234567) for transparency .

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